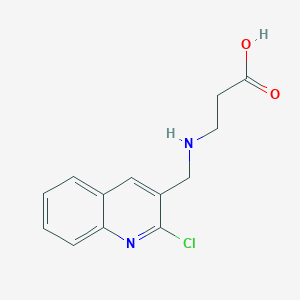![molecular formula C13H10ClN3O B11854078 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)
5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina: es un compuesto orgánico que pertenece a la clase de pirazolo[1,5-a]pirimidinas. Estos compuestos son conocidos por su estructura heterocíclica aromática, que consiste en un anillo de pirazol fusionado a un anillo de pirimidina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina típicamente involucra la condensación de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción de 4-metoxifenilhidrazina con 3-cloropirazol-4-carbaldehído en presencia de una base, seguido de ciclización para formar el sistema de anillo de pirazolo[1,5-a]pirimidina deseado .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción consistente.
Análisis De Reacciones Químicas
Tipos de reacciones: 5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo cloro puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados:
Oxidación: Formación de los correspondientes óxidos de N-pirazolo[1,5-a]pirimidina.
Reducción: Formación de 5-amino-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina.
Sustitución: Formación de varias pirazolo[1,5-a]pirimidinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: En química, 5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina: Este compuesto ha demostrado ser prometedor en química medicinal como un posible inhibidor de ciertas enzimas y receptores. Se ha estudiado por sus propiedades anticancerígenas, particularmente en el objetivo de cinasas específicas involucradas en la proliferación celular .
Industria: En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su capacidad para formar complejos estables con metales lo hace útil en catálisis y ciencia de materiales .
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina involucra su interacción con objetivos moleculares específicos. En aplicaciones medicinales, actúa como un inhibidor de ciertas cinasas, interrumpiendo las vías de señalización involucradas en el crecimiento y proliferación celular. Esta inhibición conduce a la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares:
Pirazolo[3,4-d]pirimidina: Otra clase de compuestos pirazolo-pirimidina con características estructurales similares pero diferentes patrones de sustitución.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Estos compuestos tienen un anillo de triazol adicional, ofreciendo diferentes actividades biológicas.
Unicidad: 5-Cloro-3-(4-metoxifenil)pirazolo[1,5-a]pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus grupos cloro y metoxilo contribuyen a su reactividad y potencial como un bloque de construcción versátil en química sintética .
Propiedades
Fórmula molecular |
C13H10ClN3O |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-15-17-7-6-12(14)16-13(11)17/h2-8H,1H3 |
Clave InChI |
IDDDOTBJTORJLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)






![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)




![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
